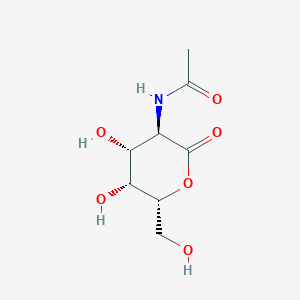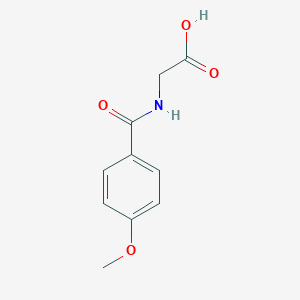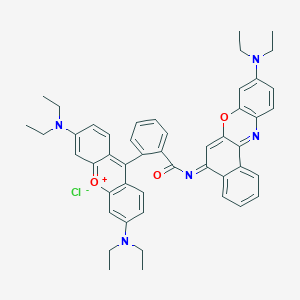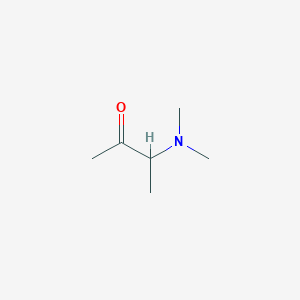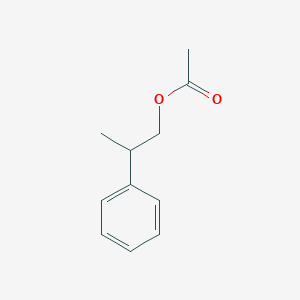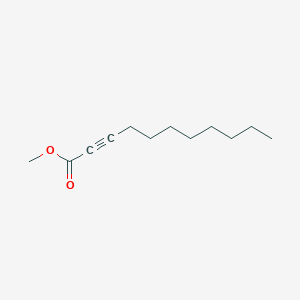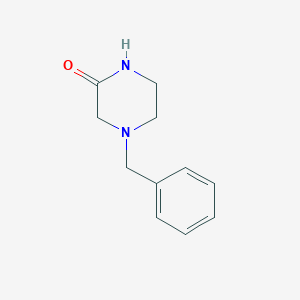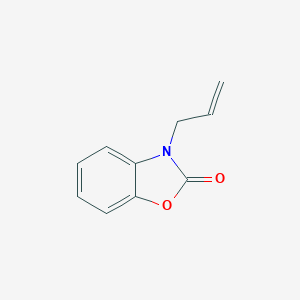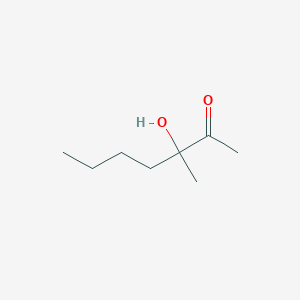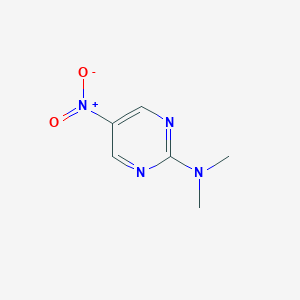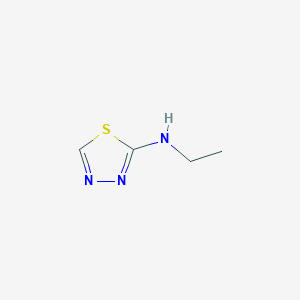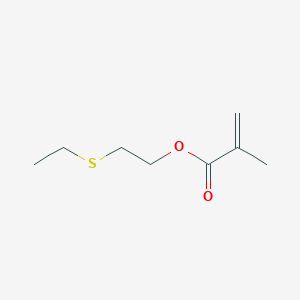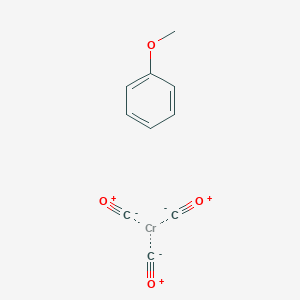
Anisole chromium tricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole chromium tricarbonyl is an organometallic compound where anisole (methoxybenzene) is complexed with a chromium tricarbonyl unit. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their unique reactivity and stability. The coordination of the aromatic ring to the chromium tricarbonyl unit significantly alters its chemical behavior, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of anisole chromium tricarbonyl typically involves the reaction of chromium hexacarbonyl with anisole. This can be achieved through several methods:
Reflux Method: Chromium hexacarbonyl is heated under reflux in anisole or a high boiling solvent containing anisole. The reaction is performed under an inert atmosphere to prevent oxidation.
Microwave Heating: this compound can be synthesized by refluxing a diglyme solution of chromium hexacarbonyl and anisole for 4 hours under a blanket of argon.
Continuous-Flow Processing: This method avoids some of the problems associated with batch synthesis, such as the sublimation of chromium hexacarbonyl and the decomposition of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. Continuous-flow processing is particularly advantageous for industrial applications due to its efficiency and ability to maintain consistent reaction conditions.
Types of Reactions:
Nucleophilic Substitution: The electron-withdrawing nature of the chromium tricarbonyl unit allows for nucleophilic substitution reactions on the aromatic ring.
Dearomatization Reactions: The complexation with chromium tricarbonyl stabilizes negative charges in benzylic positions, facilitating dearomatization reactions.
Cross-Coupling Reactions: The chromium tricarbonyl unit activates carbon-aryl halogen bonds, making them suitable for cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Dearomatization: Reagents such as strong bases (e.g., sodium hydride) are used to deprotonate the benzylic positions.
Cross-Coupling: Palladium or nickel catalysts are often used in conjunction with ligands to facilitate cross-coupling reactions.
Major Products: The major products of these reactions include various substituted anisole derivatives, dearomatized compounds, and cross-coupled products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Anisole chromium tricarbonyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Asymmetric Catalysis: Planar chiral chromium complexes derived from this compound are used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific electronic characteristics.
Mécanisme D'action
The mechanism by which anisole chromium tricarbonyl exerts its effects is primarily through the electron-withdrawing nature of the chromium tricarbonyl unit. This alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and other transformations. The chromium unit also provides steric hindrance, directing incoming reagents to specific positions on the aromatic ring .
Comparaison Avec Des Composés Similaires
Benzene Chromium Tricarbonyl: Similar to anisole chromium tricarbonyl but with benzene as the aromatic ligand.
Toluene Chromium Tricarbonyl: Contains a methyl group instead of a methoxy group.
Naphthalene Chromium Tricarbonyl: A more complex arene ligand, leading to different reactivity patterns compared to this compound.
Uniqueness: this compound is unique due to the presence of the methoxy group, which increases the electron density of the aromatic ring. This makes it more reactive towards electrophilic substitution reactions compared to other arene chromium tricarbonyl complexes .
Propriétés
Numéro CAS |
12116-44-8 |
|---|---|
Formule moléculaire |
C10H8CrO4 |
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
Clé InChI |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
SMILES canonique |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
| 12116-44-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


